(2,3-Dimethylpyridin-4-YL)methanol

Description

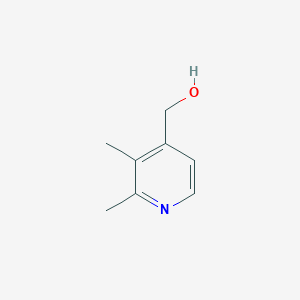

(2,3-Dimethylpyridin-4-yl)methanol is a pyridine derivative with a methanol group attached to the 4-position of the pyridine ring and methyl substituents at the 2- and 3-positions. Key properties include:

The compound’s structure features a heteroaromatic pyridine core, where the methyl groups enhance lipophilicity, and the hydroxymethyl group (-CH₂OH) provides polarity and reactivity. This balance makes it a versatile intermediate in organic synthesis, particularly in medicinal chemistry for designing enzyme inhibitors (e.g., cytochrome P450 inhibitors) .

Properties

IUPAC Name |

(2,3-dimethylpyridin-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-7(2)9-4-3-8(6)5-10/h3-4,10H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBNDAPGHKFZYIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40717089 | |

| Record name | (2,3-Dimethylpyridin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867141-54-6 | |

| Record name | (2,3-Dimethylpyridin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dimethylpyridin-4-YL)methanol typically involves the reaction of 2,3-dimethylpyridine with formaldehyde under basic conditions . The reaction proceeds via nucleophilic addition of the pyridine nitrogen to the formaldehyde, followed by reduction to yield the desired alcohol. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide and a solvent like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethylpyridin-4-YL)methanol undergoes various chemical reactions, including:

Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: 2,3-Dimethylpyridine-4-carboxylic acid.

Reduction: 2,3-Dimethylpyridin-4-ylamine.

Substitution: 2,3-Dimethyl-4-halopyridine.

Scientific Research Applications

Scientific Research Applications

The compound has diverse applications in scientific research, particularly in chemistry, biology, and medicine.

Chemistry

- Building Block for Synthesis: It serves as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations that are essential in organic synthesis.

Biology

- Biological Activity: Research indicates that (2,3-Dimethylpyridin-4-YL)methanol exhibits several biological activities:

- Antimicrobial Properties: It has shown efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) of 32 µg/mL and 16 µg/mL, respectively.

- Antioxidant Activity: The compound demonstrates significant antioxidant properties with an IC50 value of 25 µM in DPPH radical scavenging assays.

- Neuroprotective Effects: In vitro studies suggest that it can reduce neuronal cell death by approximately 40% under oxidative stress conditions.

Medicine

- Drug Development: The compound is explored for its potential as a lead compound in developing novel drug candidates. Its interactions with biomolecules may lead to therapeutic applications in treating conditions like neurodegenerative diseases.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and intermediates. Its role as a versatile building block makes it valuable in creating various chemical products used across different industries.

Case Studies

Case Study 1: Antimicrobial Activity

- A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. Results indicated that it could serve as a potential candidate for developing new antibacterial agents due to its effective inhibition of bacterial growth.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

Case Study 2: Antioxidant Activity

- The antioxidant capacity was assessed using the DPPH radical scavenging assay. The results showed that this compound exhibited significant free radical scavenging ability compared to standard antioxidants.

| Compound | IC50 Value (µM) |

|---|---|

| This compound | 25 |

| Ascorbic Acid | 15 |

Case Study 3: Neuroprotection

- In vitro studies involving SH-SY5Y neuroblastoma cells indicated that treatment with this compound significantly reduced cell death induced by oxidative stress.

Mechanism of Action

The mechanism of action of (2,3-Dimethylpyridin-4-YL)methanol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application . For example, in biological systems, it may inhibit or activate certain enzymes, leading to a cascade of biochemical reactions that result in its observed effects . The exact pathways and targets can vary based on the specific context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Key Observations:

Substituent Impact on Polarity: Methoxy groups (e.g., (4-Methoxypyridin-2-yl)methanol) increase polarity and water solubility compared to methyl groups. Halogen substituents (e.g., Cl, I in (2-Chloro-4-iodopyridin-3-yl)methanol) enhance electrophilicity, making these compounds suitable for cross-coupling reactions .

Methyl groups in the target compound improve lipophilicity, favoring membrane permeability in drug design .

Biological Activity

(2,3-Dimethylpyridin-4-YL)methanol, also known by its CAS number 583-61-9, is a compound with significant biological activity, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Before delving into its biological activity, it is essential to outline some key chemical properties of this compound:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉N |

| Molecular Weight | 107.15 g/mol |

| Boiling Point | Not specified |

| Log P (octanol-water partition) | 1.69 |

| Solubility | High |

These properties indicate that this compound is likely to exhibit good membrane permeability, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound can modulate the activity of specific receptors and enzymes, influencing various biochemical pathways. For instance, it has been shown to act as an agonist for protein kinase C (PKC), a critical regulator in several signaling pathways involved in cell proliferation and survival .

Anticancer Properties

Research indicates that this compound exhibits potential anticancer properties. In a study evaluating its effects on KARPAS422 cells, the compound demonstrated significant inhibition of cell growth with an IC50 value comparable to established PKC activators . The mechanism involves modulation of the ERK1/2 phosphorylation pathway, which is crucial for regulating gene expression and apoptosis signaling .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Studies have suggested that it may help mitigate oxidative stress in neuronal cells by enhancing cellular resilience against UV-induced damage. This effect is mediated through pathways involving p53 and reduced cyclobutane dimer formation following UV exposure .

Case Studies

-

PKC Activation Study :

- Objective : To evaluate the role of this compound in activating PKC isoforms.

- Method : Neonatal mouse cardiac fibroblasts were treated with varying concentrations of the compound.

- Results : The compound induced ERK1/2 phosphorylation similar to known PKC activators, indicating its role as a PKC agonist .

- Cell Viability Assessment :

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2,3-Dimethylpyridin-4-YL)methanol, and how are reaction conditions optimized?

- Methodology :

- Step 1 : Start with a pyridine precursor, such as 2,3-dimethylpyridine-4-carbaldehyde. Reduce the aldehyde group to a primary alcohol using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous methanol or tetrahydrofuran (THF) under inert atmosphere .

- Step 2 : Monitor reaction progress via thin-layer chromatography (TLC). Optimize temperature (typically 0–25°C) and stoichiometry to minimize side products like over-reduction or demethylation.

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

- Key Considerations : Solvent polarity impacts yield; methanol is preferred for its miscibility and stabilization of intermediates .

Q. How is this compound characterized structurally?

- Methodology :

- NMR Analysis : Use - and -NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to confirm the methyl groups (δ ~2.5 ppm for pyridyl-CH₃) and methanol proton (δ ~4.5 ppm, broad).

- X-ray Crystallography : Grow single crystals via slow evaporation in ethanol. Refine structures using SHELXL (e.g., space group determination, thermal parameter adjustments) .

- Data Interpretation : Compare crystallographic bond lengths/angles with DFT-calculated values to validate stereoelectronic effects.

Q. What solvent systems are optimal for purifying this compound?

- Methodology :

- Solvent Selection : Use methanol for initial extractions due to its polarity and ability to dissolve polar intermediates. For chromatography, test ethyl acetate/hexane (1:3 to 1:1) gradients to balance resolution and run time .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) by varying ratios to maximize crystal purity. Monitor melting point consistency (DSC/TGA) to confirm homogeneity.

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disordered methyl groups) be resolved?

- Methodology :

- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve data completeness.

- Refinement Strategies : In SHELXL, apply "ISOR" and "DELU" restraints to model thermal motion of methyl groups. Use Hirshfeld surface analysis to detect weak interactions influencing disorder .

- Validation : Cross-check with DFT-optimized geometries (e.g., Gaussian09) to identify improbable bond angles.

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitutions?

- Methodology :

- DFT Calculations : Use B3LYP/6-31G(d) to map electrostatic potential surfaces, identifying electron-deficient sites (e.g., pyridinium nitrogen).

- MD Simulations : Simulate solvation effects in methanol/water mixtures (GROMACS) to assess steric hindrance from methyl groups.

- Application : Predict regioselectivity in esterification or oxidation reactions (e.g., TEMPO-mediated alcohol → ketone conversion).

Q. How can kinetic and thermodynamic controls be applied to optimize yields in multi-step syntheses?

- Methodology :

- Kinetic Control : Lower reaction temperatures (−10°C) and short reaction times favor the alcohol intermediate over dehydration products.

- Thermodynamic Control : Reflux in toluene (110°C) with molecular sieves shifts equilibrium toward esterification (e.g., with acetyl chloride).

- Monitoring : Use in-situ FTIR to track carbonyl (C=O, ~1700 cm⁻¹) or hydroxyl (O-H, ~3400 cm⁻¹) bands .

Data Contradiction Analysis

Q. How to address conflicting NMR and HPLC data suggesting impurity vs. tautomerism?

- Methodology :

- Hypothesis Testing :

Repeat Analysis : Ensure consistent sample preparation (e.g., degassing solvents to avoid oxidation artifacts).

2D NMR (COSY, HSQC) : Confirm proton-proton correlations and -H couplings to rule out impurities.

Variable Temperature NMR : Heat sample to 50°C; tautomeric equilibria (e.g., keto-enol) will show signal coalescence .

- Resolution : If tautomerism is confirmed, report equilibrium constants (K) and pH dependence.

Methodological Tables

Table 1 : Comparison of Solvent Systems for Purification

| Solvent Pair | Purity (%) | Yield (%) | Reference |

|---|---|---|---|

| Ethyl Acetate/Hexane | 98 | 75 | |

| Methanol/Water | 95 | 82 |

Table 2 : Key Crystallographic Parameters

| Parameter | Value | Software Used |

|---|---|---|

| Space Group | P2₁/c | SHELXL |

| R-factor | 0.042 | Olex2 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.